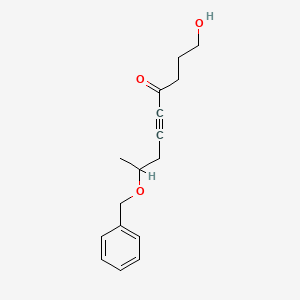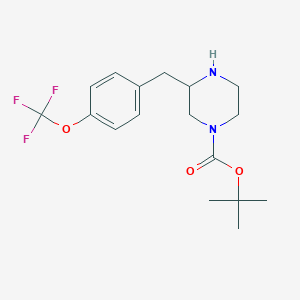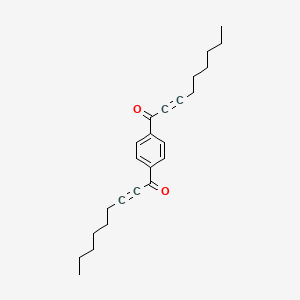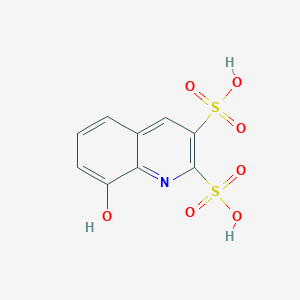
(2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone is a synthetic organic compound that belongs to the class of oxiranes and benzopyrans This compound is of interest due to its unique chemical structure, which combines an epoxide ring with a benzopyran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone typically involves the following steps:
Formation of the Epoxide Ring: The epoxide ring can be formed through the oxidation of an alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Coupling with Benzopyran: The benzopyran moiety can be introduced through a coupling reaction, such as a Friedel-Crafts acylation, using appropriate starting materials and catalysts like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like peracids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the epoxide ring can yield various substituted alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme-catalyzed reactions involving epoxides.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone would depend on its specific application. For example, if used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The epoxide ring can act as an electrophile, reacting with nucleophilic sites in biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,3-Dimethyloxiran-2-yl)(7-hydroxy-2H-1-benzopyran-5-yl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-4-yl)methanone: Similar structure but with a different substitution pattern on the benzopyran ring.
Uniqueness
The uniqueness of (2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
876345-08-3 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
(2,3-dimethyloxiran-2-yl)-(7-methoxy-2H-chromen-5-yl)methanone |
InChI |
InChI=1S/C15H16O4/c1-9-15(2,19-9)14(16)12-7-10(17-3)8-13-11(12)5-4-6-18-13/h4-5,7-9H,6H2,1-3H3 |
InChI-Schlüssel |
NPQQKXNCHCSZKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(O1)(C)C(=O)C2=C3C=CCOC3=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)


![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)

![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)





![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)


